molecular formula C17H19ClF3NO B602300 Meta Fluoxetine Hydrochloride CAS No. 79088-29-2

Meta Fluoxetine Hydrochloride

Cat. No.: B602300
CAS No.: 79088-29-2
M. Wt: 345.8 g/mol
InChI Key: JCRCCLNIWABPIS-UHFFFAOYSA-N
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Description

Meta Fluoxetine Hydrochloride is an isomer of fluoxetine that is found as an impurity in fluoxetine preparations . It is a weaker serotonin selective reuptake inhibitor (SSRI) than fluoxetine . Fluoxetine is a prescription medicine used to treat major depressive disorder, bulimia nervosa (an eating disorder), obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder (PMDD) .

Scientific Research Applications

Discovery and Development

Fluoxetine Hydrochloride, commonly known as Prozac, was developed based on the hypothesis that enhancing serotonin (5-HT) neurotransmission could mediate antidepressant response. This led to the development of fluoxetine as a selective serotonin-reuptake inhibitor ((Wong, Perry, & Bymaster, 2005)).

Metabolomics in Clinical Efficacy

A clinical serum metabolomics study demonstrated fluoxetine's antidepressant effect by identifying specific biomarkers and metabolic characteristics of depression, indicating its effectiveness in clinical treatment of depression patients. The study highlighted the involvement of amino acid metabolism, energy metabolism, and lipid metabolism in fluoxetine's intervention mechanism in depression treatment ((Shen et al., 2020)).

Molecular Structure Analysis

The three-dimensional structure of fluoxetine hydrochloride was determined using X-ray crystallography, providing insights into its molecular conformation and interaction with serotonin-uptake carriers. This structural information contributes to understanding the compound's potency and selectivity ((Robertson et al., 1988)).

Application in Psychiatric Disorders

Beyond depression, fluoxetine has been used in treating obsessive-compulsive disorder, indicating its effect not only on depressive symptoms but also on obsessions and ritualistic behavior ((Turner, Jacob, Beidel, & Himmelhoch, 1985)). It has also shown efficacy in children and adolescents with primary obsessive-compulsive disorder or Tourette's syndrome, suggesting its safety and potential effectiveness in these age groups ((Riddle, Hardin, King, Scahill, & Woolston, 1990)).

Potential in Non-Psychiatric Conditions

Intriguingly, fluoxetine showed potential for use in attention-deficit hyperactivity disorder (ADHD) in children and adolescents, suggesting alternative treatment options for ADHD patients ((Barrickman et al., 1991)). Furthermore, it influenced insulin-induced prolactin secretion in adult males, indicating its potential role in endocrine-related processes ((Masala et al., 1979)).

Antiproliferative and Cell Cycle Effects

A study highlighted fluoxetine's antiproliferative activity in tumor cells, involving cell cycle arrest and apoptosis, hinting at its potential application in cancer research ((Krishnan et al., 2008)).

Neuroplasticity and Visual Function

Fluoxetine reinstates ocular dominance plasticity in adulthood and promotes recovery of visual functions in adult amblyopic animals, suggesting its potential application in treating visual impairments ((Vetencourt et al., 2008)).

Impact on Diet and Metabolism

Research indicates that fluoxetine led to reductions in food intake and body weight, specifically suppressing fat and protein intakes but not carbohydrate intake, which may have implications for obesity treatment ((Heisler, Kanarek, & Homoleski, 1999)).

Identifying Individual Differences in Response

A study in juvenile rhesus monkeys sought to identify biomarkers of response to fluoxetine, which can aid in predicting treatment response in psychiatric populations ((He et al., 2014)).

Influences on Mineralized Tissues in Rats

Fluoxetine hydrochloride influenced the growth and development of mineralized tissues such as bone and teeth in rats, modifying neuroendocrine metabolism of serotonin ((Santiago et al., 2013)).

Interaction with Neuronal Receptors

Fluoxetine antagonized neuronal homomeric α7 nicotinic acetylcholine receptors, highlighting its effect on different neurotransmitter systems and potentially contributing to its clinical effects ((Maggi, Palma, Miledi, & Eusebi, 1998)).

Metabolic Effects in Astrocytes

A study on astrocytes showed that fluoxetine may exert antidepressant action by regulating lipid and amino acid metabolism in these cells, providing insights into its therapeutic mechanisms ((Bai et al., 2015)).

Use in Orthostatic Hypotension

Fluoxetine hydrochloride was evaluated for its effectiveness in treating severe refractory orthostatic hypotension, demonstrating potential therapeutic benefits in cardiovascular conditions ((Grubb et al., 1994)).

Dermatological Implications

The penetration of fluoxetine and its metabolite into skin was investigated, raising considerations for the use of allografts from donors with fluoxetine overdose ((Neudeck, Taddonio, Garner, & Welage, 1998)).

Comprehensive Review

A comprehensive review on fluoxetine reinforced its safe and effective use in treating depression, OCD, bulimia nervosa, and other conditions, emphasizing its favorable safety/efficacy ratio ((Rossi, Barraco, & Donda, 2004)).

Seizure Frequency in Epilepsy

Fluoxetine was investigated for its potential to reduce the frequency of spontaneous motor seizures in rats with pilocarpine-induced epilepsy, contributing to epilepsy research ((Hernandez, Williams, & Dudek, 2002)).

Safety and Hazards

Meta Fluoxetine Hydrochloride can be harmful if swallowed, fatal if inhaled, and toxic in contact with skin . It causes serious eye damage and skin irritation. It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

Fluoxetine has been used successfully in several diseases for its favorable safety/efficacy ratio . Future directions for study will involve new sequencing and combinations of current treatment modalities in addition to exploration of other factors including biomarkers, resiliency, and risk factors to inform novel treatment options for this population .

Properties

IUPAC Name

N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRCCLNIWABPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724575
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79088-29-2
Record name N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079088292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79088-29-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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